2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide

anticancer antiproliferative SAR

2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide (CAS 805250-54-8) is the hydrobromide salt of a 2-aminobenzothiazolone heterocycle, a privileged scaffold in medicinal chemistry for constructing fused polycyclic systems with demonstrated anticancer and anti-infective activities. The base free-form (CAS 17583-10-7) serves as a key synthetic intermediate in multiple recent medicinal chemistry campaigns, including the synthesis of dihydrobenzimidazothiazoles as novel anti-infective agents and benzo[d]thiazole-derived azines and azoles as antiproliferative agents.

Molecular Formula C7H9BrN2OS
Molecular Weight 249.13 g/mol
CAS No. 805250-54-8
Cat. No. B143849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide
CAS805250-54-8
Synonyms2-Amino-7-oxo-4,5,6,7-tetrahydrobenzothiazole Hydrobromide; 
Molecular FormulaC7H9BrN2OS
Molecular Weight249.13 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)SC(=N2)N.Br
InChIInChI=1S/C7H8N2OS.BrH/c8-7-9-4-2-1-3-5(10)6(4)11-7;/h1-3H2,(H2,8,9);1H
InChIKeyRGIACPTWMIHUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one Hydrobromide (CAS 805250-54-8): Core Scaffold Identity and Procurement Baseline


2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide (CAS 805250-54-8) is the hydrobromide salt of a 2-aminobenzothiazolone heterocycle, a privileged scaffold in medicinal chemistry for constructing fused polycyclic systems with demonstrated anticancer and anti-infective activities . The base free-form (CAS 17583-10-7) serves as a key synthetic intermediate in multiple recent medicinal chemistry campaigns, including the synthesis of dihydrobenzimidazothiazoles as novel anti-infective agents and benzo[d]thiazole-derived azines and azoles as antiproliferative agents [1][2]. The hydrobromide salt provides enhanced aqueous solubility and stability relative to the free base, making it the preferred form for solution-phase chemistry and biological assay preparation.

Why In-Class 2-Aminobenzothiazolones Cannot Substitute for 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one Hydrobromide in Research


Within the 2-aminobenzothiazolone chemotype, subtle structural modifications produce large shifts in antiproliferative potency. In a direct head-to-head study of closely related cyclohexan-1,3-dione-derived scaffolds, the parent 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one (compound 4) demonstrated intermediate but consistent cytotoxicity across six cancer cell lines (IC50 0.37–0.59 µM), whereas its immediate synthetic precursor (compound 3) was approximately 1.3- to 1.7-fold more potent, and fused derivatives such as 12b and 16c reached sub-0.25 µM potency [1]. This steep structure–activity relationship (SAR) means that generic substitution with an unvalidated 2-aminobenzothiazolone analog carries a high risk of introducing an order-of-magnitude potency loss or gain, compromising assay reproducibility and target engagement interpretation. Procurement of the exact CAS 805250-54-8 salt ensures that the scaffold entering a synthetic sequence or biological assay is precisely the one for which published pharmacological benchmarks exist.

Quantitative Differentiation Evidence for 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one Hydrobromide Against Its Closest Analogs


Antiproliferative Potency of the Parent Scaffold vs. Immediate Synthetic Precursor Across Six Cancer Cell Lines

In a systematic antiproliferative evaluation, 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one (compound 4) was compared head-to-head with its immediate precursor (compound 3, the 2-aminobenzothiazolone obtained directly from thiourea condensation) across six human cancer cell lines using the MTT assay with foretinib as positive control [1]. Compound 4 exhibited IC50 values ranging from 0.37 to 0.59 µM, while compound 3 showed 1.3- to 1.7-fold higher potency (IC50 0.29–0.42 µM). Against H460 cells, for example, compound 4 gave IC50 = 0.37 ± 0.21 µM versus compound 3's IC50 = 0.34 ± 0.19 µM, a quantifiable but modest potency differential that defines the precise SAR contribution of the structural feature differentiating the two intermediates [1].

anticancer antiproliferative SAR

SAR Context: Potency Gap Between Parent Scaffold and Best-in-Series Fused Derivatives

The parent scaffold (compound 4) serves as a benchmark for evaluating the potency gains achieved through further heterocyclization. In the same study, fused derivatives 12b and 16c achieved IC50 values as low as 0.19–0.30 µM across multiple cell lines, representing an approximately 2- to 3-fold improvement over compound 4 [1]. For instance, against SMMC-7721 cells, compound 4 gave IC50 = 0.39 ± 0.21 µM, whereas compound 16c reached IC50 = 0.19 ± 0.08 µM (2.05-fold improvement). This quantifiable SAR trajectory confirms that compound 4 is the optimal unsubstituted starting point for derivatization campaigns, providing a consistent potency floor from which structural elaboration predictably enhances activity [1].

anticancer structure-activity relationship lead optimization

Kinase Inhibition Profile: c-Met and Broad-Spectrum Antiproliferative Activity

In separate assays measuring c-Met kinase inhibition and PC-3 prostate cancer cell cytotoxicity, compound 4 showed moderate c-Met inhibitory activity (IC50 = 0.39 ± 0.18 µM) and PC-3 antiproliferative activity (IC50 = 0.41 ± 0.29 µM), with a high selectivity index (SI > 100) against VERO normal cells [1]. The immediate precursor compound 3 was slightly more potent on c-Met (IC50 = 0.29 ± 0.10 µM), while the best-in-series fused derivative 12b achieved sub-0.25 µM potency on both c-Met and PC-3. This kinase-linked mechanism provides a pharmacological rationale for the observed antiproliferative effects and differentiates the scaffold from aminobenzothiazolones that act solely via non-kinase mechanisms [1].

kinase inhibition c-Met selectivity index

Salt Form Advantage: Hydrobromide vs. Free Base for Aqueous Solubility and Reaction Compatibility

The hydrobromide salt (CAS 805250-54-8, MW 249.13) offers distinct physicochemical advantages over the free base (CAS 17583-10-7, MW 168.22). The free base is reported to have a melting point of 269–270 °C (ethyl acetate) and predicted logP values indicating moderate lipophilicity, whereas the hydrobromide salt is expected to exhibit significantly higher aqueous solubility due to ionization of the 2-amino group . This solubility differential is critical for aqueous-phase multi-component reactions (e.g., the synthesis of chromeno[7,8-d]thiazoles and thiazolo[4,5-h]quinolines described by Ibrahim & Mohareb), where the free base may require organic co-solvents that alter reaction kinetics or lead to precipitation [1].

salt selection solubility synthetic chemistry

Anti-Infective Scaffold Validation: Antiviral and Antibacterial Activity of the 2-Aminobenzothiazolone Core

A parallel study by Bollikanda et al. (2024) demonstrated that 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-ones (compounds 3a–h) serve as direct precursors to dihydrobenzoimidazothiazoles with potent antiviral activity against influenza A H1N1 (IC50 = 4.1–8.3 µM) and antibacterial activity against multiple Gram-positive and Gram-negative strains (MIC as low as 0.78 µM) [1]. The parent 2-aminobenzothiazolone (3a) itself is the unsubstituted scaffold from which all active analogs were derived. Although quantitative data for compound 3a alone were not reported, the structure–activity relationship established that the 2-amino group and the cyclohexanone-fused thiazole ring are essential pharmacophoric elements [1]. This validates the scaffold as a productive starting point for anti-infective drug discovery and distinguishes it from 2-aminothiazoles lacking the fused cyclohexanone moiety, which show weaker or absent anti-infective activity.

antiviral antibacterial anti-infective

Optimal Research and Procurement Scenarios for 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one Hydrobromide


Medicinal Chemistry Starting Material for Fused Heterocycle Synthesis

Procure the hydrobromide salt as the key intermediate for multi-component reactions generating chromeno[7,8-d]thiazoles, thiazolo[4,5-h]quinolines, and related fused systems. The established SAR baseline (IC50 ~0.47 µM across six cancer cell lines) allows direct potency benchmarking of newly synthesized derivatives [1].

Kinase Inhibitor Lead Optimization Programs

Use compound 4 as a starting scaffold for c-Met kinase inhibitor development. The moderate intrinsic c-Met potency (IC50 = 0.39 µM) combined with >100-fold selectivity over normal cells provides an attractive starting point for fragment-based or structure-guided optimization, with clear potency benchmarks (derivatives achieve sub-0.25 µM c-Met IC50) [1].

Anti-Infective Drug Discovery

Employ the scaffold as a precursor for dihydrobenzoimidazothiazole synthesis targeting influenza A H1N1 and drug-resistant bacterial strains. The scaffold-derived lead 3d achieves MIC values (0.78 µM) that match or exceed streptomycin against Gram-positive and Gram-negative pathogens [2].

Academic Core Facility Compound Library Screening

Incorporate the well-characterized parent scaffold (quantitative IC50 data available for 11 derivatives across 6 cell lines) into diversity-oriented synthesis libraries for phenotypic screening, where its defined potency floor and kinase inhibition profile facilitate hit triage and SAR interpretation [1].

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